molecular formula C23H18N4OS B5486178 3-(allylthio)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-(allylthio)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B5486178
M. Wt: 398.5 g/mol
InChI Key: NCVIJHFNXDIJNV-UHFFFAOYSA-N
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Description

Benzoxazepines constitute a significant class of organic compounds extensively described in the literature . Several derivatives with pharmacological properties have been produced due to the semi-rigid azepine scaffold, which allows for the addition of other heteroatoms .


Synthesis Analysis

While specific synthesis methods for the compound are not available, similar compounds have been synthesized using various methods. For instance, the synthesis of N-alkyl-1H-1,2,4-triazoles from N,N-dialkylhydrazones and nitriles via formal [3+2] cycloaddition including the C-chlorination/nucleophilic addition/cyclisation/dealkylation sequence was developed .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using different spectral techniques including FTIR, 1H NMR, 13C NMR, HRMS, and X-ray analysis .


Chemical Reactions Analysis

Flash vacuum pyrolysis of the 3-allylthio derivatives of 4-amino-4H-1,2,4-triazoles at 750–850°C (10−2–10−3 Torr) gives [1,3]thiazolo [3,2-b] [1,2,4]triazoles in ca. 50% yield .

Mechanism of Action

The mechanism is thought to involve initial [3,3]sigmatropic shift of the allyl group, followed by cleavage of the N–N bond to generate a thiaza-allyl radical, which then undergoes cyclisation, rearrangement and alkyl group extrusion .

Future Directions

The future directions of research into similar compounds could include further exploration of their pharmacological properties, development of more efficient synthesis methods, and investigation of their potential applications in various fields .

properties

IUPAC Name

6-naphthalen-1-yl-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-2-14-29-23-25-22-20(26-27-23)18-11-5-6-13-19(18)24-21(28-22)17-12-7-9-15-8-3-4-10-16(15)17/h2-13,21,24H,1,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVIJHFNXDIJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=CC5=CC=CC=C54)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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